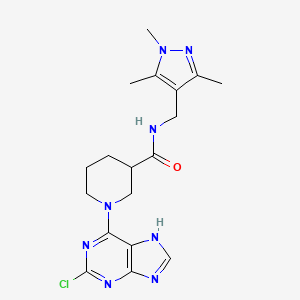![molecular formula C32H30N6O2 B12158015 N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B12158015.png)
N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound that features a combination of imidazole, pyrazole, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution on the Pyrazole Ring: The pyrazole ring is then functionalized with a phenyl group and a 4-methylphenyl group through electrophilic aromatic substitution reactions.
Formation of the Imidazole Moiety: Separately, the imidazole ring is synthesized by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Linking the Imidazole and Pyrazole Units: The imidazole and pyrazole units are linked via a propyl chain, typically through nucleophilic substitution reactions.
Formation of the Enone and Benzamide Units: The final steps involve the formation of the enone structure and the attachment of the benzamide group. This can be achieved through aldol condensation and subsequent amide formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.
Reduction: Reduction reactions can target the enone moiety, converting it to a saturated ketone or alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazole and pyrazole moieties are of interest due to their potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine
Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
作用机制
The mechanism of action of N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The pyrazole moiety can interact with various enzymes, altering their activity. The benzamide group may facilitate binding to protein targets, enhancing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
属性
分子式 |
C32H30N6O2 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C32H30N6O2/c1-24-13-15-25(16-14-24)30-27(22-38(36-30)28-11-6-3-7-12-28)21-29(35-31(39)26-9-4-2-5-10-26)32(40)34-17-8-19-37-20-18-33-23-37/h2-7,9-16,18,20-23H,8,17,19H2,1H3,(H,34,40)(H,35,39)/b29-21- |
InChI 键 |
MSXYTGCKDUJARQ-ANYBSYGZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12157940.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157951.png)
![3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12157955.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12157959.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12157970.png)
![Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12157971.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide](/img/structure/B12157992.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12158010.png)


![2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12158035.png)
